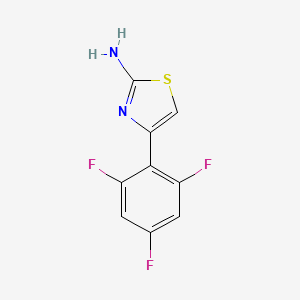

4-(2,4,6-Trifluorophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2S |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

4-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H5F3N2S/c10-4-1-5(11)8(6(12)2-4)7-3-15-9(13)14-7/h1-3H,(H2,13,14) |

InChI Key |

XRBNIVRCMULMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CSC(=N2)N)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 2,4,6 Trifluorophenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For 4-(2,4,6-trifluorophenyl)thiazol-2-amine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would be employed for complete structural assignment. jeolusa.comnih.gov

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, three distinct proton signals are anticipated.

-NH₂ Protons: The two protons of the amine group are expected to appear as a single, broad resonance due to rapid exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift can vary depending on the solvent and concentration.

Thiazole (B1198619) Proton (C5-H): The single proton attached to the thiazole ring is in a unique electronic environment and is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

Trifluorophenyl Protons (C3'-H, C5'-H): The two equivalent protons on the trifluorophenyl ring are expected to produce a triplet signal. This multiplicity arises from coupling to the two adjacent ortho-fluorine atoms (⁴JH-F).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH₂ | ~5.0 - 7.0 (broad s) | Singlet (broad) | N/A | 2H |

| Thiazole C5-H | ~6.8 - 7.2 | Singlet (s) | N/A | 1H |

| Phenyl C3'-H, C5'-H | ~6.9 - 7.4 | Triplet (t) | ⁴JH-F ≈ 8-10 Hz | 2H |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, nine distinct carbon signals are expected. The carbons of the trifluorophenyl ring will exhibit splitting due to coupling with the directly attached and nearby fluorine atoms (¹JC-F, ²JC-F, etc.), which provides valuable structural confirmation. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Thiazole C2 (-NH₂) | ~168 | Singlet |

| Thiazole C4 (-Phenyl) | ~148 | Singlet |

| Thiazole C5 | ~105 | Singlet |

| Phenyl C1' | ~110 | Triplet |

| Phenyl C2', C6' (-F) | ~161 | Doublet of triplets |

| Phenyl C3', C5' (-H) | ~100 | Triplet |

| Phenyl C4' (-F) | ~163 | Triplet of triplets |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the trifluorophenyl group, ¹⁹F NMR is a critical tool for structural verification. rsc.orgresearchgate.netrsc.org The ¹⁹F nucleus is highly sensitive and provides a wide chemical shift range, minimizing signal overlap. researchgate.nethuji.ac.ilthermofisher.com Two distinct signals are expected for the two different fluorine environments on the phenyl ring.

Ortho-Fluorines (F-2', F-6'): These two equivalent fluorine atoms will produce one signal.

Para-Fluorine (F-4'): This fluorine atom will produce a separate signal.

The multiplicity of these signals will be complex due to both F-F and F-H couplings, resulting in patterns such as a triplet of triplets. huji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2', F-6' (ortho) | ~ -105 to -115 | Triplet of triplets (tt) | ³JF-F ≈ 20-25 Hz; ⁴JF-H ≈ 8-10 Hz |

| F-4' (para) | ~ -100 to -110 | Triplet (t) | ³JF-F ≈ 20-25 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A standard ¹H-¹H COSY spectrum would not be very informative for this molecule due to the lack of proton-proton coupling networks. However, a ¹H-¹⁹F COSY could confirm the coupling between the phenyl protons and the ortho-fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would definitively link the thiazole C5-H proton to the C5 carbon and the phenyl C3'-H/C5'-H protons to the C3'/C5' carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. columbia.eduresearchgate.net Key expected correlations include:

The thiazole proton (C5-H) correlating to the C2, C4, and C1' carbons.

The amine protons (-NH₂) correlating to the C2 carbon of the thiazole ring.

The phenyl protons (C3'-H, C5'-H) correlating to C1', C2'/C6', and C4' carbons, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. researchgate.netmiamioh.eduresearchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, typically to four or more decimal places. measurlabs.comucr.edu This precision allows for the unambiguous determination of the molecule's elemental formula. researchgate.netresearchgate.netuow.edu.au By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confirmed with high confidence.

Table 4: Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₉H₆F₃N₂S⁺ | 231.02038 |

Fragmentation Pathways in Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. The fragmentation of this compound is expected to be influenced by the stability of the aromatic systems and the inherent bond strengths within the thiazole ring.

The molecular ion (M+) peak would be observed at an m/z (mass-to-charge ratio) corresponding to the exact mass of the molecule, C₉H₅F₃N₂S. The primary fragmentation pathways for 2-amino-4-arylthiazoles typically involve cleavage of the thiazole ring. A characteristic fragmentation is the 1,2-cleavage of the thiazole ring, which can lead to the formation of stable fragment ions. nih.govlibretexts.org

A plausible fragmentation pathway for this compound would initiate with the molecular ion. Subsequent fragmentation could involve the cleavage of the C-S and C-N bonds within the thiazole ring. The trifluorophenyl group is generally stable, but fragmentation can also be initiated by the loss of a fluorine atom or related fragments. The presence of the trifluoro-substituted phenyl ring is expected to significantly influence the fragmentation, potentially leading to characteristic ions resulting from rearrangements. researchgate.netresearchgate.net

Key fragmentation steps may include:

Initial Ionization: Formation of the molecular ion [C₉H₅F₃N₂S]⁺•.

Thiazole Ring Cleavage: A common pathway for 4-arylthiazoles involves the cleavage of the ring to produce ions such as the [2-(2,4,6-trifluorophenyl)thiirene] radical cation or related structures. nih.govlibretexts.org

Formation of Trifluorophenyl Cation: Cleavage of the bond connecting the phenyl and thiazole rings can lead to the formation of the [C₆H₂F₃]⁺ cation.

Loss of Small Molecules: Ejection of neutral molecules like HCN or H₂N-CN from the aminothiazole portion of the molecule is also a possible fragmentation route.

| m/z Value (Calculated) | Proposed Fragment Ion | Formula |

|---|---|---|

| 246.01 | Molecular Ion [M]⁺• | [C₉H₅F₃N₂S]⁺• |

| 227.00 | [M - F]⁺ | [C₉H₅F₂N₂S]⁺ |

| 163.01 | [2-(2,4,6-Trifluorophenyl)ethyne]⁺• | [C₈H₂F₃]⁺• |

| 131.01 | [Trifluorophenyl]⁺ | [C₆H₂F₃]⁺ |

| 84.01 | [Thiazol-2-amine radical cation]⁺• | [C₃H₄N₂S]⁺• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic rings, and carbon-fluorine bonds. nanobioletters.com

The key vibrational modes anticipated are:

N-H Stretching: The primary amine (-NH₂) group will typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. chemistrytalk.orgwpmucdn.com

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the phenyl and thiazole rings are expected to appear just above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond within the thiazole ring and the carbon-carbon double bonds of the aromatic system typically occur in the 1500-1650 cm⁻¹ region. researchgate.net

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching absorption bands, typically found in the 1000-1400 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in several strong bands in this region. chemistrytalk.org

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3250 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Thiazole ring) | 1650 - 1550 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1400 - 1000 | Strong, Multiple Bands |

| C-S Stretch | 800 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, two main types of electronic transitions are expected:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other unsaturated systems and typically result in strong absorption bands. The conjugated system formed by the phenyl ring and the thiazole ring will give rise to these transitions. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups like the -NH₂ group and chromophoric groups. For related 5-N-arylaminothiazoles, absorption maxima have been observed in the 358-410 nm range. libretexts.org The trifluorophenyl substituent may cause a slight shift in the absorption maxima compared to a non-fluorinated analogue. nih.gov

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 280 - 350 | High |

| n → π | 350 - 420 | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While a specific crystal structure for this compound has not been reported in the searched literature, data from closely related compounds, such as N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, can provide insight into the expected structural features. An X-ray diffraction study would yield precise data on the crystal system, space group, and unit cell dimensions.

For this compound, a crystallographic analysis would precisely define:

The planarity of the thiazole and trifluorophenyl rings.

The dihedral angle between the planes of the two rings, which is a critical conformational parameter.

The bond lengths and angles of the C-F, C-N, C-S, and C=C bonds, confirming hybridization and bond order.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

The following table presents representative crystallographic data for a closely related analogue, N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, to illustrate the type of information obtained.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2766 (6) |

| b (Å) | 7.0676 (2) |

| c (Å) | 13.8598 (6) |

| β (°) | 118.736 (2) |

| Volume (ų) | 1226.24 (9) |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of 4 2,4,6 Trifluorophenyl Thiazol 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For derivatives of 2-aminothiazole (B372263), DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about their molecular and electronic structures. researchgate.netmdpi.com

Studies on related fluorinated phenyl-thiazole compounds and other 2-aminothiazole derivatives have demonstrated that DFT can accurately predict geometric parameters like bond lengths and angles. mdpi.comresearchgate.net The trifluoromethyl group, for instance, is known to influence the electronic properties of heterocyclic compounds. researchgate.net For 4-(2,4,6-Trifluorophenyl)thiazol-2-amine, DFT calculations would likely reveal the electron-withdrawing nature of the trifluorophenyl ring, which influences the electron density distribution across the entire molecule. This, in turn, affects the molecule's reactivity and intermolecular interactions. The amino group at the 2-position of the thiazole (B1198619) ring acts as an electron-donating group, further modulating the electronic landscape.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Thiazole) | 1.75 Å |

| C-N (Thiazole) | 1.32 Å | |

| C-C (Phenyl-Thiazole) | 1.48 Å | |

| C-F (Phenyl) | 1.35 Å | |

| Bond Angle | S-C-N (Thiazole) | 115° |

| C-N-C (Thiazole) | 110° | |

| Dihedral Angle | Phenyl-Thiazole | 35° |

| Note: This data is illustrative and based on typical values for similar structures, as specific DFT data for the target compound is not readily available in the provided search results. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show a high negative potential around the nitrogen atom of the thiazole ring and the amino group, indicating these as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential. The fluorine atoms on the phenyl ring, being highly electronegative, would create a region of negative potential around them, while simultaneously inducing a more positive potential on the adjacent carbon atoms of the phenyl ring. researchgate.net This information is crucial for predicting how the molecule might interact with biological receptors or other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

For thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO may be distributed over the aromatic system. mdpi.com In the case of this compound, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing trifluorophenyl group would lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is illustrative and based on typical values for similar structures, as specific FMO data for the target compound is not readily available in the provided search results. |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org It is extensively used in drug discovery to understand the interaction between a ligand and its target protein. Thiazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been employed to investigate their binding modes with various enzymes and receptors. amazonaws.comresearchgate.netnih.govnih.gov

Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. acs.org Other thiazole-based compounds have been docked against proteins relevant to antimicrobial activity. impactfactor.orgresearchgate.netnih.govnih.gov For this compound, molecular docking simulations could be used to predict its binding affinity and interaction patterns with various biological targets, such as kinases, proteases, or microbial enzymes. The trifluorophenyl group could potentially engage in hydrophobic and halogen bonding interactions within the active site of a protein, while the aminothiazole core could form key hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for their anti-inflammatory activity by targeting cyclooxygenase-2 (COX-2). nih.gov These models have highlighted the importance of the thiazole scaffold for biological activity.

In QSAR studies of other heterocyclic compounds, various molecular descriptors are used to quantify the structural features of the molecules. nih.gov For a series of compounds including this compound, a QSAR model could be developed to predict their activity based on descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). Such models can guide the design of new derivatives with improved potency. brieflands.com

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational preferences of a molecule are crucial as they can influence its physical properties and biological activity. For thiazole-containing amino acid residues, conformational analysis has shown a preference for a semi-extended conformation, which is stabilized by intramolecular hydrogen bonds. nih.gov

For this compound, a key conformational feature would be the dihedral angle between the phenyl and thiazole rings. The steric hindrance from the ortho-fluorine atoms on the phenyl ring would likely lead to a non-planar conformation. Computational studies can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule presents itself for interaction with its environment, including solvent molecules and biological receptors. nih.govnih.gov

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 2,4,6 Trifluorophenyl Thiazol 2 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The interaction of 4-(2,4,6-Trifluorophenyl)thiazol-2-amine derivatives with various enzymes is a critical area of research to understand their mechanism of action at a molecular level.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of COX, particularly the inducible isoform COX-2, is a major target for anti-inflammatory drugs. While specific inhibitory data for this compound derivatives on COX enzymes is not extensively documented in publicly available research, the broader class of thiazole (B1198619) derivatives has been investigated for COX inhibition. For instance, certain thiazole and thiazolidinone derivatives have been identified as inhibitors of both COX-1 and COX-2. nih.gov Some synthetic thiazole-based compounds have shown selective COX-2 inhibitory activity. nih.gov A series of new thiazole carboxamide derivatives were synthesized and evaluated for their COX inhibitory effects, with some compounds showing potent activity against both COX-1 and COX-2. acs.org

Table 1: Cyclooxygenase (COX) Inhibition by Thiazole Derivatives (Analogous Compounds)

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2b | COX-1 | 0.239 | 1.251 | acs.org |

| Compound 2b | COX-2 | 0.191 | 1.251 | acs.org |

| Compound 2a | COX-2 | 0.958 | 2.766 | acs.org |

| Compound 2j | COX-2 | 0.957 | 1.507 | acs.org |

Note: The data presented in this table is for analogous thiazole carboxamide derivatives and not for this compound derivatives, for which specific data is not currently available.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are another family of enzymes involved in the inflammatory cascade, catalyzing the production of leukotrienes. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a potentially better safety profile. Research into thiazole derivatives has shown their potential as LOX inhibitors. For example, certain thiazole and thiazolidinone-based compounds have been synthesized and evaluated for their dual COX-2 and 5-LOX inhibitory activity. nih.gov

Other Enzyme Targets (e.g., HER, SIRT2, Tubulin Polymerization, Carbonic Anhydrase)

The therapeutic potential of this compound derivatives extends beyond inflammatory enzymes. While information on their direct interaction with Human Epidermal Growth Factor Receptor (HER) and tubulin polymerization is limited, studies on related thiazole compounds have shown activity against other significant enzyme targets.

SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a target for cancer and neurodegenerative diseases. Thiazole-based compounds have been discovered as SIRT2 inhibitors, with some derivatives showing activity in the low micromolar range. nih.govnih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain benzothiazole (B30560) derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly hCA I and hCA II. researchgate.net Morpholine-derived thiazoles have also been studied as inhibitors of bovine carbonic anhydrase-II. rsc.org

Cell-Based Assays for Specific Biological Pathways

To complement enzyme inhibition studies, cell-based assays provide a more holistic view of the biological effects of this compound derivatives within a cellular context.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

A significant area of investigation for thiazole derivatives is their potential as anticancer agents. Various studies have demonstrated the antiproliferative and cytotoxic effects of different thiazole-containing molecules against a range of human cancer cell lines.

For instance, a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which contain a thiazole ring, showed cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. nih.gov Another study on [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide demonstrated its growth inhibitory action towards various tumor cell lines, with leukemia cells being the most sensitive. dmed.org.ua Furthermore, N4-substituted 2-(2-hydroxyphenyl)thiazolines have shown potent antiproliferative activity against murine leukemia cell lines. nih.gov

Table 2: Antiproliferative and Cytotoxic Activities of Thiazole Derivatives (Analogous Compounds) in Cancer Cell Lines (In Vitro)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | nih.gov |

| Melanoma (A375) | 25.4 | nih.gov | |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Human myeloid leukemia (HL-60) | 7.5 (µg/mL) | dmed.org.ua |

| Human T cell leukemia (Jurkat) | 8.9 (µg/mL) | dmed.org.ua | |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | Murine leukemia (L1210) | 3 | nih.gov |

| Murine leukemia (P388) | 1 | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal)

The thiazole nucleus is a common feature in many antimicrobial agents. Consequently, derivatives of this compound are of interest for their potential antibacterial and antifungal properties.

Numerous studies have reported the antimicrobial activity of various thiazole derivatives. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antibacterial and antifungal activity. nih.gov Novel heteroaryl(aryl) thiazole derivatives have also been synthesized and evaluated, showing moderate to good antibacterial and antifungal activity. nih.gov Additionally, catechol-derived thiazole compounds have demonstrated potent growth inhibition of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with low minimum inhibitory concentration (MIC) values. digitellinc.com

Table 3: Antimicrobial Activities of Thiazole Derivatives (Analogous Compounds)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-((3,4-Dichlorobenzylidene)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)benzenesulfonamide (p2) | Staphylococcus aureus | 16.1 (µM) | nih.gov |

| Escherichia coli | 16.1 (µM) | nih.gov | |

| 4-((4-Hydroxy-3-methoxybenzylidene)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)benzenesulfonamide (p6) | Candida albicans | 15.3 (µM) | nih.gov |

| 4-((4-Nitrobenzylidene)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)benzenesulfonamide (p3) | Aspergillus niger | 16.2 (µM) | nih.gov |

| Catechol-derived thiazole | MRSA | 3.12 | digitellinc.com |

Note: The data in this table is for analogous thiazole derivatives. Specific MIC values for this compound derivatives are not available in the cited literature.

Anti-Inflammatory Mechanisms (Cellular Level)

Derivatives of 4-phenylthiazol-2-amine have been investigated for their anti-inflammatory properties, which are mediated through various cellular mechanisms. These compounds have been shown to modulate key pathways and mediators involved in the inflammatory cascade.

At the cellular level, the anti-inflammatory effects of these derivatives are often linked to the downregulation of pro-inflammatory enzymes and signaling pathways. For instance, certain thiazole derivatives effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govnih.gov The inhibition of NO and prostaglandin (B15479496) E2 (PGE2) production has been observed in cell-based assays, with some compounds showing significant dose-dependent effects. ju.edu.sanih.gov

Furthermore, the mechanism of action extends to the inhibition of key inflammatory signaling cascades. Thiazole derivatives have been found to interfere with the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). nih.govmdpi.com By inhibiting this pathway, these compounds can effectively reduce the production of a wide array of inflammatory cytokines. nih.govnih.gov

Some analogs also exert their effects by modulating mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which plays a role in microglial activation and subsequent neuroinflammation. nih.gov The inhibition of myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein for most toll-like receptors (TLRs), represents another mechanism by which these compounds can prevent inflammatory responses. nih.gov By preventing the homodimerization of MyD88, specific 2-amino-4-phenylthiazole (B127512) analogues can block downstream signaling that leads to cytokine production. nih.gov

The table below summarizes the cellular anti-inflammatory mechanisms associated with various 4-phenylthiazol-2-amine analogs.

| Mechanism | Effect | Target Analogs |

| Inhibition of Pro-inflammatory Mediators | Decreased production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). nih.govju.edu.sanih.gov | 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives. ju.edu.sanih.gov |

| Downregulation of Enzymes | Reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov | N-adamantyl-4-methylthiazol-2-amine (KHG26693). nih.gov |

| Inhibition of Signaling Pathways | Suppression of nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK). nih.gov | N-adamantyl-4-methylthiazol-2-amine (KHG26693). nih.gov |

| Reduction of Pro-inflammatory Cytokines | Decreased levels of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govmdpi.com | N-adamantyl-4-methylthiazol-2-amine (KHG26693). nih.gov |

| Disruption of Adapter Protein Dimerization | Prevention of Myeloid Differentiation Factor 88 (MyD88) homodimerization. nih.gov | 2-Amino-4-phenylthiazole analogues. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of therapeutic agents. For 4-phenylthiazol-2-amine analogs, SAR studies have provided valuable insights into how modifications of the core structure influence their activity. The key areas for modification typically include the phenyl ring at the C4 position, the amino group at the C2 position, and the thiazole ring itself.

The substitution pattern on the C4-phenyl ring is a critical determinant of biological activity. The presence, position, and nature of substituents can significantly alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For example, studies on various 4-phenylthiazol-2-amine derivatives have shown that electron-withdrawing groups (such as nitro or halogen) or electron-donating groups (such as methyl or methoxy) on the phenyl ring can modulate anti-inflammatory and anticancer activities. rasayanjournal.co.innih.gov Specifically, the trifluorophenyl group in this compound provides strong electron-withdrawing character and unique steric bulk, which can enhance binding affinity to target proteins.

Impact of Substituent Modifications on In Vitro Biological Activity

The in vitro biological activity of 4-phenylthiazol-2-amine analogs is highly dependent on the nature and position of substituents on the aromatic ring. Research has demonstrated that specific substitutions can enhance or diminish the desired therapeutic effect.

For instance, in a series of 2,4-disubstituted thiazole derivatives evaluated for anti-inflammatory activity, compounds bearing a 4-methylphenyl or a 4-nitrophenyl group at the C4 position of the thiazole ring showed significant activity. rasayanjournal.co.in Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that further substitution on a benzylidene moiety attached to the C2-amino group led to varied anticancer activity. A derivative with a hydroxyl group at the para-position of the benzylidene ring (compound p2) showed the most potent activity against the MCF7 breast cancer cell line, with an IC50 value of 10.5 µM. nih.gov This suggests that hydrogen bond-donating groups can be beneficial for activity. In contrast, substitutions with dimethylamino or methoxy (B1213986) groups resulted in slightly lower potency. nih.gov

The following table presents data from in vitro studies on various 4-phenylthiazol-2-amine analogs, illustrating the impact of different substituents on their biological activity.

| Base Compound Structure | Substituent (R) on Benzylidene Ring at C2-NH | Biological Activity | Cell Line | IC50 (µM) |

| 4-(4-Bromophenyl)-N-benzylidenethiazol-2-amine | 4-OH | Anticancer nih.gov | MCF7 | 10.5 |

| 4-(4-Bromophenyl)-N-benzylidenethiazol-2-amine | 4-N(CH₃)₂ | Anticancer nih.gov | MCF7 | 14.7 |

| 4-(4-Bromophenyl)-N-benzylidenethiazol-2-amine | 2,4-di-Cl | Anticancer nih.gov | MCF7 | 15.6 |

| 4-(4-Bromophenyl)-N-benzylidenethiazol-2-amine | 4-OCH₃ | Anticancer nih.gov | MCF7 | 18.2 |

| 2-(2,3-dimethyl phenylamino)-N-(thiazol-2-yl)benzamide | 4-(4-methyl phenyl) | Anti-inflammatory (% Inhibition) rasayanjournal.co.in | - | 89.10 (at 100µg/mL) |

| 2-(2,3-dimethyl phenylamino)-N-(thiazol-2-yl)benzamide | 4-(4-nitrophenyl) | Anti-inflammatory (% Inhibition) rasayanjournal.co.in | - | 88.42 (at 100µg/mL) |

Pharmacophore Elucidation for Biological Targets

Pharmacophore modeling is a computational method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For 4-phenylthiazol-2-amine derivatives, pharmacophore models help in understanding the key molecular interactions and in designing new, more potent analogs.

A typical pharmacophore model for this class of compounds often includes several key features. The 4-phenyl ring frequently acts as a crucial hydrophobic feature or participates in aromatic interactions within the target's binding pocket. The trifluorophenyl group, in particular, can enhance these interactions through halogen bonding and by modulating the electronic properties of the ring system.

The thiazole ring itself is a central scaffold that properly orients the other functional groups. The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors. The C2-amino group is a critical feature, often serving as a hydrogen bond donor. Modifications at this position, such as the introduction of amide or sulfonamide linkages, can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic features, further defining the pharmacophore. ju.edu.sanih.gov

Molecular docking studies have been employed to visualize the binding modes of these derivatives within the active sites of target proteins, such as kinases (e.g., p38α) or enzymes like COX. ju.edu.sanih.gov These studies often reveal that the 4-phenyl group occupies a hydrophobic pocket, while the 2-amino group and adjacent moieties form key hydrogen bonds with amino acid residues in the active site, anchoring the molecule and ensuring its inhibitory activity. The combination of a hydrophobic aromatic ring, a central heterocyclic scaffold, and a hydrogen-bonding region constitutes the fundamental pharmacophore for the biological activity of many 4-(phenyl)thiazol-2-amine derivatives.

Applications and Emerging Research Avenues for 4 2,4,6 Trifluorophenyl Thiazol 2 Amine in Chemical and Biological Sciences

Role as a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole (B372263) framework is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govump.edu.pl This has led to the development of numerous thiazole-containing drugs with a wide range of therapeutic activities. nih.gov The introduction of a 2,4,6-trifluorophenyl group at the 4-position of the thiazole (B1198619) ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making 4-(2,4,6-Trifluorophenyl)thiazol-2-amine a valuable building block in drug discovery.

The 2-aminothiazole moiety is a key structural component in a variety of biologically active compounds. mdpi.com Its derivatives have been extensively investigated for their potential as:

Kinase Inhibitors: The 2-aminothiazole scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, Dasatinib, a pan-Src kinase inhibitor, features a 2-aminothiazole core. nih.gov The trifluorophenyl substitution in this compound can enhance binding affinity and selectivity for specific kinases, making it a promising candidate for the development of novel targeted therapies for cancer and other diseases. semanticscholar.orgacs.org

Anticancer Agents: Thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. dmed.org.uanih.govmdpi.comnih.gov The trifluoromethyl groups on the phenyl ring of the title compound can increase its lipophilicity and metabolic stability, potentially leading to enhanced antitumor efficacy. nih.gov Research into fluorinated 2-(4-aminophenyl)benzothiazoles has shown that fluorine substitution can prevent metabolic hydroxylation and maintain potent and selective anticancer activity. bohrium.com

Antimicrobial Agents: The thiazole nucleus is present in numerous compounds with antibacterial and antifungal properties. researchgate.netnih.govnanobioletters.commdpi.com The unique electronic nature of the trifluorinated phenyl ring in this compound may contribute to novel mechanisms of antimicrobial action, offering a potential solution to the growing problem of drug-resistant pathogens.

Table 1: Examples of Biological Activities of Thiazole Derivatives

| Biological Activity | Thiazole Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Kinase Inhibition | 4-Aryl-thiazole-2-amines | Displayed potent ROCK II inhibitory activities. | semanticscholar.org |

| Anticancer | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Showed significant in vitro cytotoxicity against various cancer cell lines. | nih.gov |

| Antimicrobial | 2-Amino-4-(4-chlorophenyl)thiazole Derivatives | Exhibited moderate to high antibacterial and antifungal activity. | researchgate.net |

Potential in Ligand Design for Metal Complexes

The nitrogen and sulfur atoms in the thiazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. ijper.orgekb.eg Thiazole-derived Schiff bases have been shown to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgresearchgate.netbhu.ac.inresearchgate.net These metal complexes have diverse applications, including in catalysis, materials science, and as potential therapeutic agents. nih.gov

The coordination of this compound to a metal center can be achieved through the thiazole nitrogen, the exocyclic amine group, or a combination of both, leading to the formation of mono- or polynuclear complexes. The electron-withdrawing nature of the trifluorophenyl group can influence the electronic properties of the resulting metal complex, potentially tuning its reactivity and physical properties.

Table 2: Characterization of Metal Complexes with Thiazole-Derived Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application | Reference(s) |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Thiazole Schiff Base | Octahedral/Square Planar | Catalysis, Sensors | orientjchem.orgresearchgate.net |

| Pt(II) | 2-Hydroxybenzylidene-4-(4-substitutedphenyl)-2-aminothiazole | Square Planar | Anticancer, Antioxidant | ekb.eg |

| Zr(IV), Co(II), Cu(II) | Thiazole Schiff Base with Heterocyclic Unit | Mononuclear | Biological Applications | bhu.ac.in |

Development as a Fluorescent Probe or Labeling Agent (Implied for similar fluorinated compounds)

While specific studies on the fluorescence properties of this compound are not extensively documented, the broader class of thiazole derivatives, such as Thiazole Orange (TO), are well-known for their use as fluorescent dyes. mdpi.comnih.gov These molecules typically exhibit low fluorescence in solution but become highly fluorescent upon binding to nucleic acids or proteins. This "light-up" property makes them valuable as fluorescent probes and labeling agents in biological imaging. mdpi.comnih.gov

The presence of the trifluorophenyl group in this compound could potentially modulate its photophysical properties. Fluorination can influence the emission wavelength and quantum yield of a fluorophore. Therefore, it is plausible that this compound or its derivatives could be developed into novel fluorescent probes with specific targeting capabilities for various biomolecules and cellular components.

Application in Material Science (e.g., Organic Field-Effect Transistors)

The field of organic electronics has seen significant advancements, with a continuous search for new materials with improved performance and stability. Organic field-effect transistors (OFETs) are a key component of this technology, and the development of high-performance n-type organic semiconductors remains a challenge. nih.govfrontiersin.org

Research has shown that thiazole oligomers and thiazole/thiophene co-oligomers featuring trifluoromethylphenyl groups exhibit excellent n-type performance with high electron mobilities in OFETs. nih.govacs.org The trifluoromethylphenyl group is effective at inducing n-type behavior, making this compound a promising building block for the synthesis of novel organic semiconductors for applications in flexible displays, sensors, and other electronic devices. researchgate.net

Use as a Corrosion Inhibitor

The corrosion of metals is a significant industrial problem, and the development of effective and environmentally friendly corrosion inhibitors is an area of active research. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have been shown to be effective corrosion inhibitors for various metals and alloys in acidic media. eurjchem.combohrium.comscispace.comsemanticscholar.org

These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process. mdpi.com The presence of the aromatic trifluorophenyl ring and the heteroatoms in this compound suggests its potential as a corrosion inhibitor. The trifluoromethyl groups can enhance the adsorption process and contribute to the formation of a more robust protective film. nih.govresearchgate.net

Future Directions and Challenges in Research on 4 2,4,6 Trifluorophenyl Thiazol 2 Amine

Development of Untapped Synthetic Methodologies for Enhanced Efficiency

The primary route for synthesizing 4-aryl-2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. This method, while reliable, often involves harsh reaction conditions and can lead to challenges in purification. The future of synthesizing 4-(2,4,6-trifluorophenyl)thiazol-2-amine and its analogs lies in the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Emerging strategies that could be adapted for this purpose include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the Hantzsch synthesis of various thiazole derivatives. nih.govresearchgate.net Applying microwave irradiation to the reaction of 2-bromo-1-(2,4,6-trifluorophenyl)ethanone with thiourea (B124793) could offer a more rapid and efficient route to the target compound. nih.govresearchgate.netbeilstein-journals.orgrsc.orgijprs.com

Novel Catalytic Systems: The exploration of new catalysts, such as nanocatalysts, could provide milder reaction conditions and higher selectivity, minimizing the formation of byproducts. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable large-scale production with high purity.

A comparative overview of traditional versus potential modern synthetic approaches is presented below.

| Methodology | Advantages | Disadvantages of Traditional Methods |

| Conventional Hantzsch Synthesis | Well-established and reliable. | Often requires long reaction times, high temperatures, and can be low yielding. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, and improved purity. | Requires specialized microwave equipment. |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, and simplified workup procedures. | Optimization of reaction conditions for multiple steps can be complex. |

| Novel Catalytic Systems | Milder reaction conditions, enhanced selectivity, and potential for asymmetric synthesis. | Catalyst cost and recovery can be a factor. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Initial setup costs can be high. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict the properties and behavior of molecules before their synthesis. researchgate.net For this compound, integrating these approaches can significantly accelerate research and development.

Key computational strategies include:

Molecular Docking: This technique can predict the binding affinity and orientation of the compound within the active site of a biological target. nih.govmdpi.com This allows for the virtual screening of potential targets and helps in understanding the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgptfarm.pl This can guide the design of new derivatives with improved potency.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET prediction can forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process. researchgate.netmdpi.comnih.govaudreyli.com

These computational tools can provide valuable insights into the drug-like properties of this compound and guide the prioritization of synthetic and biological testing efforts.

Identification of Novel Biological Targets for Therapeutic Development

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.comnih.govnih.gov While the specific biological activities of this compound are not yet fully elucidated, the broader class of 2-aminothiazoles has shown promise in several therapeutic areas. Future research should aim to identify novel and specific targets for this compound.

Potential therapeutic areas and targets for investigation include:

Oncology: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. researchgate.netnih.gov Potential targets include protein kinases (such as Aurora kinases, Src/Abl, and EGFR), tubulin, and histone deacetylases (HDACs). nih.govacs.orgnih.govresearchgate.net The trifluorophenyl group may enhance binding to specific kinase domains.

Neurodegenerative Diseases: Some 2-aminothiazoles have shown activity against prion diseases, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease. nih.gov

Inflammatory Diseases: Derivatives of 2-aminothiazole have been investigated as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase. nih.gov

Infectious Diseases: The 2-aminothiazole core is present in some antimicrobial agents, and its potential against bacterial and fungal pathogens warrants further investigation. mdpi.com

A systematic screening of this compound against a panel of biologically relevant targets is a crucial next step in defining its therapeutic potential.

| Potential Therapeutic Area | Key Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., Aurora, Src, EGFR), Tubulin, HDACs | The 2-aminothiazole scaffold is a known kinase inhibitor and anti-proliferative agent. nih.govacs.orgnih.govresearchgate.net |

| Neurodegenerative Diseases | Prion Proteins, other protein aggregation pathways | Certain 2-aminothiazoles have shown anti-prion activity. nih.gov |

| Inflammatory Diseases | 5-Lipoxygenase, Cyclooxygenase (COX) | The 2-aminothiazole structure has been explored for anti-inflammatory properties. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | The thiazole ring is a component of several antimicrobial drugs. mdpi.com |

Strategic Derivatization for Enhanced Potency, Selectivity, and Mechanistic Understanding

Strategic modification of the this compound core structure is a key strategy for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of derivatives with improved potency, selectivity, and a better understanding of their mechanism of action. nih.govacs.org

Potential sites for derivatization include:

The 2-Amino Group: Acylation, alkylation, or the introduction of urea/thiourea moieties at this position can significantly impact biological activity. mdpi.com For example, derivatization of the amino group has been shown to be crucial for the activity of some kinase inhibitors. mdpi.com

The Thiazole Ring (C5 position): Introduction of substituents at the C5 position of the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.

The Trifluorophenyl Ring: While the 2,4,6-trifluoro substitution is a key feature, further modification of this ring, such as the introduction of other functional groups, could fine-tune the compound's properties. The fluorine atoms themselves are known to influence metabolic stability and binding affinity. nih.govacs.org

A systematic approach to derivatization, coupled with robust biological evaluation, will be essential for developing lead compounds with clinical potential. The insights gained from these studies will also contribute to a deeper understanding of how this class of molecules interacts with biological systems.

Q & A

Q. What statistical methods validate reproducibility in crystallographic data?

- Methodological Answer : R-factor analysis (Rint, Rsigma) assesses data quality. Twin refinement in SHELXL resolves twinning issues. Cross-validation with omit maps ensures unbiased electron density interpretation. Comparative studies of isostructural analogs (e.g., pyridinyl vs. pyrazinyl substituents) confirm intermolecular interaction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.